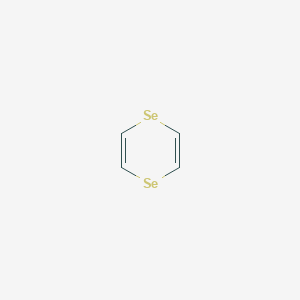
1,4-Diselenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diselenine is an organoselenium compound characterized by a six-membered ring containing two selenium atoms
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diselenine can be synthesized through several methods. One notable method involves the Diels–Alder reaction of a novel exocyclic 1,2-diselone with dimethyl acetylenedicarboxylate. This reaction produces a this compound derivative, which can be further transformed into various species .
Another method involves the reaction of [Fe3(CO)9(μ3-E)(μ3-E′)] (where E and E′ can be S, Se, or Te) with ethynylferrocene in the presence of TMNO·2H2O under microwave irradiation .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4-Diselenine undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert this compound into selenides or other reduced forms.
Substitution: The selenium atoms can participate in substitution reactions, where they are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
科学的研究の応用
1,4-Diselenine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Organoselenium compounds, including this compound, are studied for their potential biological activities, such as antioxidant properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 1,4-diselenine involves its ability to participate in redox reactions due to the presence of selenium atoms. These selenium atoms can undergo oxidation and reduction, making this compound a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1,4-Dithiine: Similar to 1,4-diselenine but contains sulfur atoms instead of selenium.
1,4-Ditellurine: Contains tellurium atoms instead of selenium.
Benzo[b]selenopheno[3,2-d]-1,2,3-selenadiazole: Another selenium-containing compound with a different ring structure.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or tellurium analogs. These properties include different redox potentials and reactivity patterns, making this compound valuable in specific applications where other chalcogen-containing compounds may not be suitable.
特性
CAS番号 |
290-83-5 |
|---|---|
分子式 |
C4H4Se2 |
分子量 |
210.02 g/mol |
IUPAC名 |
1,4-diselenine |
InChI |
InChI=1S/C4H4Se2/c1-2-6-4-3-5-1/h1-4H |
InChIキー |
XUEGRAQVUUSOQP-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C=C[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


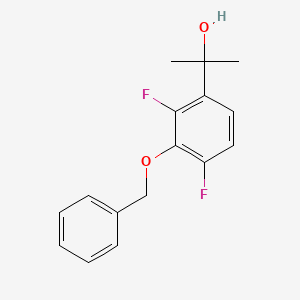

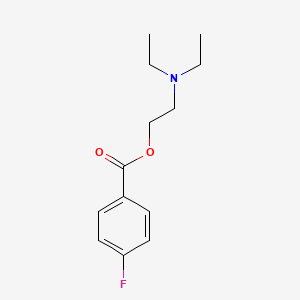
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
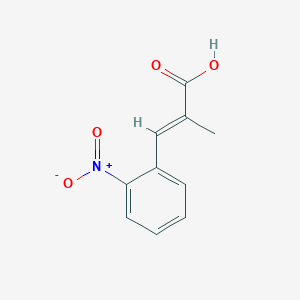
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
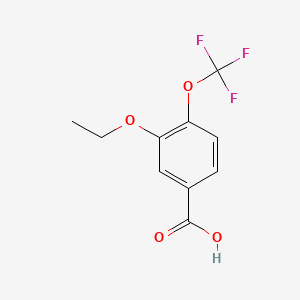
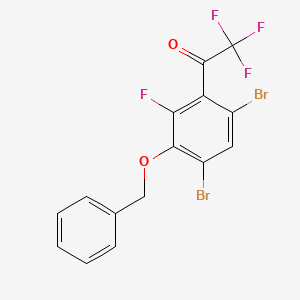
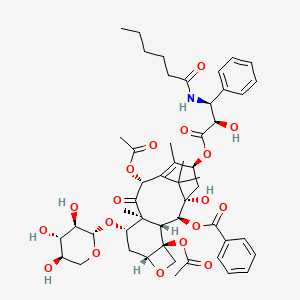
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

